An In-depth Technical Guide to the Chemical Properties of 4-[(Ethylamino)sulfonyl]benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-[(Ethylamino)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Ethylamino)sulfonyl]benzoic acid, a member of the sulfonamide class of organic compounds, holds potential interest for researchers in medicinal chemistry and drug development due to its structural similarity to compounds with known biological activities. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound. It is important to note that while basic identifying information is available, detailed experimental data for 4-[(Ethylamino)sulfonyl]benzoic acid is not extensively reported in publicly accessible literature. This guide supplements the available data with information on closely related compounds to provide a comparative context for researchers.
Chemical and Physical Properties
Quantitative data for 4-[(Ethylamino)sulfonyl]benzoic acid is sparse. The following table summarizes the available information for the target compound and provides experimental data for related compounds to facilitate comparison and estimation of properties.
| Property | 4-[(Ethylamino)sulfonyl]benzoic acid | 4-Sulfamoylbenzoic acid (related)[1] | Benzoic Acid (parent)[2][3] | 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (related)[4] |
| IUPAC Name | 4-[(Ethylamino)sulfonyl]benzoic acid | 4-(Aminosulfonyl)benzoic acid | Benzoic acid | 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid |
| CAS Number | 10252-64-9[5] | 138-41-0[1] | 65-85-0[3] | Not Available |
| Molecular Formula | C₉H₁₁NO₄S[5] | C₇H₇NO₄S[1] | C₇H₆O₂[2] | C₁₄H₁₃NO₄S |
| Molecular Weight | 229.25 g/mol [5] | 201.20 g/mol [1] | 122.12 g/mol [2] | 291.31 g/mol |
| Melting Point | Data not available | 285-295 °C[1] | 121-123 °C[3][6] | 230 °C (503 K)[4] |
| Boiling Point | Data not available | Data not available | 250 °C[2] | Data not available |
| Solubility | Data not available | Data not available | Slightly soluble in water; soluble in ethanol, acetone, benzene[1][7] | Data not available |
| pKa | Data not available | Data not available | 4.2 | Data not available |
Spectral Data
¹H and ¹³C NMR Spectroscopy
Predicting the exact chemical shifts for 4-[(Ethylamino)sulfonyl]benzoic acid requires experimental analysis. However, based on the structure and data from analogous compounds, the following proton (¹H) and carbon-13 (¹³C) NMR spectral features can be anticipated:
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¹H NMR:
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A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.
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Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
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A broad singlet for the carboxylic acid proton, typically downfield.
-
A singlet or triplet for the N-H proton of the sulfonamide group, which may be broad and its position dependent on the solvent and concentration.
-
-
¹³C NMR:
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Two signals in the aliphatic region for the two carbons of the ethyl group.
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Four signals in the aromatic region for the benzene ring carbons, with two quaternary carbons and two protonated carbons.
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A downfield signal for the carboxylic acid carbonyl carbon.
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Infrared (IR) Spectroscopy
The IR spectrum of 4-[(Ethylamino)sulfonyl]benzoic acid is expected to show characteristic absorption bands for its functional groups:
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O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[8][9]
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.[8][9]
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N-H stretch (Sulfonamide): A moderate absorption band around 3300 cm⁻¹.
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S=O stretch (Sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).
-
C-N stretch: A moderate absorption band in the region of 1350-1250 cm⁻¹.
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Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
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Aromatic C=C stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of 4-[(Ethylamino)sulfonyl]benzoic acid would be expected to show a molecular ion peak corresponding to its molecular weight (229.25 g/mol ). Common fragmentation patterns for similar structures involve the loss of the ethyl group, the sulfonyl group, and the carboxylic acid group.
Experimental Protocols
A specific, validated experimental protocol for the synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid is not available in the reviewed literature. However, a general method for the synthesis of N-alkylsulfamoylbenzoic acids can be adapted from procedures for similar compounds.
General Synthesis Protocol for N-Alkylsulfamoylbenzoic Acids:
This protocol is a generalized procedure and would require optimization for the specific synthesis of 4-[(Ethylamino)sulfonyl]benzoic acid.
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Chlorosulfonylation of Benzoic Acid: Benzoic acid is reacted with an excess of chlorosulfonic acid at a controlled temperature to produce 4-(chlorosulfonyl)benzoic acid. The reaction mixture is then carefully quenched with ice water to precipitate the product, which is filtered, washed with cold water, and dried.
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Amination: The resulting 4-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent (e.g., acetone, tetrahydrofuran). An excess of ethylamine is then added slowly at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours at room temperature.
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Work-up and Purification: The solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the crude 4-[(Ethylamino)sulfonyl]benzoic acid. The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for 4-[(Ethylamino)sulfonyl]benzoic acid.
Given its structural similarity to sulfonamide-containing drugs, it could potentially exhibit inhibitory activity against various enzymes, such as carbonic anhydrases or act as an antagonist for p-aminobenzoic acid (PABA) in microbial metabolic pathways.[10] Some sulfonamide derivatives are also known to interact with organic anion transporters (OATs).[10][11][12] However, without experimental data, any potential biological role remains speculative.
Logical Workflow Diagram
The following diagram illustrates a generalized synthetic workflow for the preparation of N-alkylsulfamoylbenzoic acids, which would be the logical approach for synthesizing the target compound.
Caption: Generalized synthetic workflow for 4-[(Ethylamino)sulfonyl]benzoic acid.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. Melting point standard 121-123°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. appchemical.com [appchemical.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Key Role for the Organic Anion Transporters, OAT1 and OAT3, in the in vivo Handling of Uremic Toxins and Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
